

Using 3,5-dichloro-4-methoxycinnamic acid as a Michael acceptor

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Compound of Interest

Compound Name: *(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid*

CAS No.: 24076-35-5

Cat. No.: B6327994

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Application Note: 3,5-Dichloro-4-Methoxycinnamic Acid (DCMCA) as a Tuned Michael Acceptor

Executive Summary

This guide details the utility of 3,5-dichloro-4-methoxycinnamic acid (DCMCA) as a specialized Michael acceptor scaffold in medicinal chemistry and chemical biology. Unlike hyper-reactive acrylamides that often lead to off-target toxicity, DCMCA offers a "tuned electrophilicity". The steric bulk and inductive electron-withdrawing effects of the 3,5-dichloro substituents balance the electron-donating 4-methoxy group, creating a "soft" electrophile. This unique electronic profile makes DCMCA ideal for designing Targeted Covalent Inhibitors (TCIs)—specifically those requiring reversible covalent mechanisms or targeting non-catalytic cysteines (e.g., Keap1-Nrf2 pathway modulation).

Chemical Rationale: The "Goldilocks" Electrophile

To use DCMCA effectively, one must understand its structure-activity relationship (SAR).

- The Warhead: The

-unsaturated carboxylic acid (or its amide derivatives) serves as the Michael acceptor.

- The Tuning:
 - 4-Methoxy Group (+M Effect): Strong resonance donation pushes electron density into the -carbon, normally deactivating the Michael acceptor.
 - 3,5-Dichloro Groups (-I Effect): Strong inductive withdrawal pulls electron density away, reactivating the -carbon.
 - Steric Shielding: The bulky chlorines protect the phenyl ring from metabolic oxidation and provide steric hindrance that improves selectivity for specific cysteine pockets over small, promiscuous thiols like glutathione (GSH).

Application Niche: Use DCMCA when your target cysteine is located in a hydrophobic pocket and you require a reaction rate (

) that permits reversibility or avoids rapid systemic depletion of GSH.

Experimental Workflows

Synthesis of DCMCA (Knoevenagel Condensation)

Objective: To synthesize high-purity DCMCA from commercially available precursors.

Reagents:

- 3,5-Dichloro-4-methoxybenzaldehyde (CAS: 2682-38-4)
- Malonic acid^{[1][2][3][4]}
- Piperidine (Catalyst)^[1]
- Pyridine (Solvent/Base)
- Ethanol (Recrystallization)

Protocol:

- Charge: In a round-bottom flask, dissolve 3,5-dichloro-4-methoxybenzaldehyde (10 mmol, 2.05 g) and malonic acid (12 mmol, 1.25 g) in pyridine (10 mL).
- Catalyze: Add piperidine (0.5 mL) dropwise.
- Reflux: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.
- Precipitate: Cool the reaction to room temperature. Pour the mixture into ice-cold HCl (2M, 50 mL) with vigorous stirring. The product will precipitate as a white solid.
- Isolate: Filter the precipitate and wash with cold water (mL).
- Purify: Recrystallize from hot ethanol to yield needle-like crystals.
- Validate: Confirm structure via ¹H NMR (DMSO-). Look for the characteristic alkene doublets (Hz) indicating trans-geometry.

Assessing Thiol Reactivity (GSH Assay)

Objective: To quantify the electrophilicity of DCMCA compared to a standard acrylamide. This determines if the scaffold is suitable for your specific biological target.

Reagents:

- DCMCA (or its amide derivative)
- L-Glutathione (reduced, GSH)
- Phosphate Buffer (PBS, pH 7.4)

- DTNB (Ellman's Reagent)

Protocol:

- Prepare Stocks: Dissolve DCMCA in DMSO (10 mM). Dissolve GSH in PBS (10 mM).
- Incubation: Mix DCMCA (100

M final) with GSH (1 mM final) in PBS. Maintain at 37°C.

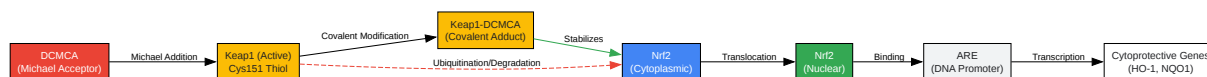
- Control: GSH alone.
- Reference: Cinnamic acid (low reactivity) and Acrylamide (high reactivity).
- Sampling: At time points
min, remove aliquots.
- Quantification: React aliquots with DTNB and measure absorbance at 412 nm to quantify remaining free thiol.
- Calculation: Plot $\ln([GSH]_t/[GSH]_0)$ vs. time to determine the pseudo-first-order rate constant (k_{app}).

Expected Result: DCMCA should show a moderate depletion rate (20-40% loss at 2 hours), significantly slower than an unsubstituted acrylamide but faster than unsubstituted cinnamic acid.

Biological Application: Nrf2 Pathway Activation

DCMCA derivatives are potent inducers of the Nrf2 antioxidant response by covalently modifying cysteine residues (e.g., C151) on Keap1.

Mechanism of Action Diagram



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Caption: Figure 1. Mechanism of Nrf2 activation by DCMCA. The compound covalently modifies Keap1 sensor cysteines, preventing Nrf2 ubiquitination and driving antioxidant gene expression.

Data Summary & Reactivity Comparison

The following table benchmarks DCMCA against common Michael acceptors. Use this to select the right warhead for your drug design.

Scaffold	Substituents	Electronic Effect	Reactivity ()	Reversibility	Application
Acrylamide	None	Neutral	High	Irreversible	Kinase Inhibitors (e.g., Ibrutinib)
Cinnamic Acid	None	Conjugation	Very Low	N/A	Inactive Control
4-OMe Cinnamic	4-Methoxy	+M (Deactivating)	Negligible	N/A	Metabolic Probe
DCMCA	3,5-Cl, 4-OMe	+M / -I Balanced	Moderate	Reversible	Keap1 Inhibitors, Anti-inflammatory
Bardoxolone	Cyanoenone	Strong -I/-M	Very High	Reversible	Late-stage CKD (High Toxicity Risk)

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